2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde
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Overview
Description
2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of an aldehyde group attached to a benzene ring, which is further substituted with a propoxy chain linked to an ethoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde typically involves a multi-step process. One common method includes the following steps:
Preparation of 2-ethoxyphenol: This can be achieved by the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.
Formation of 2-ethoxyphenoxypropane: The 2-ethoxyphenol is then reacted with 1,3-dibromopropane in the presence of a base to form 2-ethoxyphenoxypropane.
Aldehyde Formation: Finally, the 2-ethoxyphenoxypropane is subjected to a formylation reaction using a reagent such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid like titanium tetrachloride (TiCl4) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 2-[3-(2-ethoxyphenoxy)propoxy]benzoic acid.
Reduction: 2-[3-(2-ethoxyphenoxy)propoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel polymers and materials with specific properties.
Biological Studies: It is investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: It is explored for its potential as a lead compound in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde depends on its specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved would depend on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-[3-(4-ethoxyphenoxy)propoxy]benzaldehyde: Similar structure but with the ethoxy group in the para position.
2-[3-(2-methoxyphenoxy)propoxy]benzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
2-[3-(2-ethoxyphenoxy)propoxy]acetophenone: Similar structure but with a ketone group instead of an aldehyde group.
Uniqueness
2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde is unique due to the specific positioning of the ethoxyphenoxy group and the aldehyde functionality
Properties
IUPAC Name |
2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-2-20-17-10-5-6-11-18(17)22-13-7-12-21-16-9-4-3-8-15(16)14-19/h3-6,8-11,14H,2,7,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJINPHVVHMCAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCOC2=CC=CC=C2C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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